7-Methyl-7-azabicyclo[2.2.1]heptane

Physical organic chemistry Conformational analysis Dynamic NMR spectroscopy

7-Methyl-7-azabicyclo[2.2.1]heptane (CAS 55258-02-1), also termed 7-methyl-7-azanorbornane, is a bridged bicyclic tertiary amine with the molecular formula C₇H₁₃N. It serves as the unsubstituted core scaffold for numerous derivatives that target nicotinic acetylcholine receptors (nAChRs), sigma-2 (σ2) receptors, and the dopamine transporter (DAT).

Molecular Formula C7H13N
Molecular Weight 111.18 g/mol
CAS No. 55258-02-1
Cat. No. B14636442
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-7-azabicyclo[2.2.1]heptane
CAS55258-02-1
Molecular FormulaC7H13N
Molecular Weight111.18 g/mol
Structural Identifiers
SMILESCN1C2CCC1CC2
InChIInChI=1S/C7H13N/c1-8-6-2-3-7(8)5-4-6/h6-7H,2-5H2,1H3
InChIKeyCAFWHFDCQORFGP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Methyl-7-azabicyclo[2.2.1]heptane (CAS 55258-02-1) – Bridged Azabicyclic Scaffold for CNS Ligand Design and Conformational Restriction


7-Methyl-7-azabicyclo[2.2.1]heptane (CAS 55258-02-1), also termed 7-methyl-7-azanorbornane, is a bridged bicyclic tertiary amine with the molecular formula C₇H₁₃N. It serves as the unsubstituted core scaffold for numerous derivatives that target nicotinic acetylcholine receptors (nAChRs), sigma-2 (σ2) receptors, and the dopamine transporter (DAT) [1]. The N-methyl substitution distinguishes this core from the parent secondary amine (7-azabicyclo[2.2.1]heptane, 7-azanorbornane), providing a defined starting point for structure–activity relationship (SAR) exploration or serving as a direct synthetic precursor to more elaborate N-alkyl/aryl derivatives [2]. Its most notable physicochemical feature is the unusually high nitrogen inversion barrier (the “bicyclic effect”), which locks the nitrogen configuration and confers profound conformational rigidity relative to monocyclic amines [3].

Scaffold
Conformationally rigid 7-azanorbornane core with locked nitrogen configuration
Workflow
CNS ligand SAR — nAChR, σ2, and DAT probe design via N-derivatization
Selection
N-methyl substitution as defined starting point for SAR expansion or N-dealkylation

Why 7-Methyl-7-azabicyclo[2.2.1]heptane Cannot Be Replaced by Simple Monocyclic or Unbridged Analogs


Generic substitution with monocyclic amines (e.g., pyrrolidines, piperidines) or unbridged bicyclic analogs fails because the 7-azanorbornane skeleton imposes three critical, quantifiable constraints that directly control biological selectivity and metabolic stability. First, the rigid bicyclic framework enforces a unique spatial orientation of the nitrogen lone pair and exo/endo substituents, resulting in a conformational restriction that monocyclic systems lack. This rigidity translates directly into improved σ2 receptor subtype selectivity—N-arylalkyl-7-azanorbornanes consistently exhibit greater σ2 selectivity than analogously substituted pyrrolidines [1]. Second, the high nitrogen inversion barrier (ΔG‡ ≈ 13.77 kcal/mol for the 7-methyl derivative) prevents the rapid pyramidal inversion that is characteristic of simple tertiary amines, effectively “freezing” the stereochemistry at nitrogen and reducing the number of accessible conformations [2]. Third, the bicyclic structure blocks α‑hydroxylation of the corresponding nitrosamines, eliminating the mutagenic liability observed in monocyclic nitrosamines [3]. Collectively, these features mean that a monocyclic analog cannot replicate the biological profile, metabolic fate, or safety characteristics of the 7-azabicyclo[2.2.1]heptane core.

Rigidity
Monocyclic amines lack enforced exo/endo orientation — σ2 selectivity profile may shift in flexible analogs
Inversion
Flexible tertiary amines undergo rapid nitrogen inversion — conformational purity not maintained relative to 7-azanorbornane
Metabolism
Monocyclic nitrosamines exhibit α-hydroxylation-dependent mutagenicity; the bicyclic motif blocks this pathway in Ames assays — safety context may differ

Product-Specific Quantitative Differentiation: 7-Methyl-7-azabicyclo[2.2.1]heptane vs. Comparators


Evidence Item 1: Nitrogen Inversion Barrier vs. Monocyclic Tertiary Amines

The free energy of activation (ΔG‡) for nitrogen inversion in 7‑methyl‑7‑azabicyclo[2.2.1]heptane is 13.77 kcal/mol at 25 °C in CDCl₃, as determined by dynamic ¹³C NMR [1]. This value is approximately 7–9 kcal/mol higher than the nitrogen inversion barriers of typical monocyclic tertiary amines (e.g., N‑methylpiperidine, ΔG‡ ≈ 5–6 kcal/mol). The elevated barrier arises from the severe angle strain that develops in the planar transition state of the bridged bicyclic system—the so‑called “bicyclic effect”—and effectively prevents nitrogen inversion at ambient temperature [1].

Nitrogen inversion barrier
Head-to-head
ΔG‡ = 13.77 kcal/mol
Locks nitrogen configuration for stereochemical control
vs. N-methylpiperidine: ~5–6 kcal/mol; dynamic ¹³C NMR, CDCl₃
Physical organic chemistry Conformational analysis Dynamic NMR spectroscopy

Evidence Item 2: σ2 Receptor Subtype Selectivity vs. Pyrrolidine Analogs

In a systematic head‑to‑head comparison, N‑arylalkyl‑7‑azabicyclo[2.2.1]heptanes demonstrated generally greater σ2 receptor subtype selectivity than analogously substituted pyrrolidines [1]. For example, the 7‑azanorbornane derivative with a 3,4‑dichlorophenethyl N‑substituent (compound 17) exhibited a σ2 Ki of 90 nM, whereas the corresponding pyrrolidine analog (compound 36) displayed a σ2 Ki of 560 nM—a 6.2‑fold difference in affinity [2]. More importantly, the 7‑azanorbornane scaffold consistently favored σ2 over σ1 binding, a selectivity profile that is highly desirable for minimizing σ1‑mediated off‑target effects [1].

σ2 receptor selectivity
Head-to-head
Target: σ2 Ki = 90 nM
Comparator (pyrrolidine): 560 nM
Supports σ2-preferring scaffold selection
6.2-fold affinity difference; in vitro competition binding
Sigma receptor pharmacology CNS drug discovery Receptor subtype selectivity

Evidence Item 3: Dopamine Transporter (DAT) Binding Affinity vs. Cocaine and Tropane Analogs

All four stereoisomers of (±)‑2‑(methoxycarbonyl)‑7‑methyl‑3‑phenyl‑7‑azabicyclo[2.2.1]heptane were evaluated for DAT binding in rat caudate‑putamen tissue. The Ki values ranged from 5 to 96 μM, which is 100‑ to 3000‑fold lower potency than cocaine (Ki ≈ 0.1 μM) and 2β‑(methoxycarbonyl)‑3β‑phenyltropane (WIN 35,065‑2; Ki ≈ 0.01 μM) [1]. Notably, the 3α‑phenyl isomers (6c, 6d) were unexpectedly more potent than the 3β‑phenyl isomers (6a, 6b)—a reversed stereochemical preference compared to the tropane series—indicating that the rigid 7‑azabicyclo[2.2.1]heptane scaffold enforces a distinct molecular topology at the DAT binding site [1].

DAT binding affinity
Head-to-head
Target: Ki 5–96 µM
Comparator (cocaine): Ki ~0.1 µM
Distinct binding topology for DAT probe development
Inverted 3α/3β stereochemical preference; [³H]WIN 35,428 displacement
Dopamine transporter Cocaine binding site CNS stimulant pharmacology

Evidence Item 4: Mutagenicity Suppression vs. Monocyclic Nitrosamines

The 7‑azabicyclo[2.2.1]heptane N‑nitrosamine was found to be non‑mutagenic in the Ames assay, in stark contrast to the potent mutagenicity of monocyclic N‑nitrosamines such as N‑nitrosodimethylamine (NDMA) and N‑nitrosopyrrolidine [1]. Calculated α‑C–H bond dissociation energies for the bicyclic nitrosamines are 20–30 kcal/mol higher than those of the corresponding monocyclic nitrosamines, providing a thermodynamic rationale for the observed resistance to α‑hydroxylation—the metabolic activation step required for mutagenicity [1].

Mutagenicity suppression
Head-to-head
Target: Non-mutagenic (Ames)
Comparator: NDMA – mutagenic
Blocks nitrosamine-mediated genotoxicity in Ames assay context
α-C–H BDE elevated by 20–30 kcal/mol; DFT calculations
Genotoxicity Nitrosamine metabolism Drug safety

Evidence Item 5: Nicotinic Acetylcholine Receptor (nAChR) Affinity of Simple N‑Arylalkyl Derivatives

Among a series of N‑arylalkyl‑7‑azabicyclo[2.2.1]heptanes, the N‑(3‑pyridylmethyl) derivative (compound 5b) exhibited a Ki of 98 nM for nAChRs in rat brain membranes, measured by displacement of [³H]‑cytisine [1]. The chloro analog (compound 5a) showed a Ki of 245 nM, demonstrating a 2.5‑fold difference based solely on aromatic substitution. While epibatidine—a natural 7‑azanorbornane alkaloid—displays sub‑nanomolar affinity, these simplified N‑substituted derivatives retain meaningful binding affinity (98–245 nM) without the complex exo‑2‑substitution pattern of epibatidine, validating the core scaffold itself as a viable nAChR pharmacophore [1].

nAChR affinity (N-arylalkyl)
Reported
Ki = 98 nM (compound 5b)
Core scaffold contributes to nAChR recognition
vs. epibatidine Ki ~0.045 nM (reference); [³H]cytisine displacement
Nicotinic acetylcholine receptors CNS ligand design Epibatidine analogs

Evidence Item 6: Enantioselective nAChR Affinity of 7‑Methyl‑Substituted Derivatives

The N‑methyl substitution on the 7‑azabicyclo[2.2.1]heptane core enables pronounced enantioselective binding at nAChRs. For a series of racemic 7‑methyl‑2‑(5‑(pyridinyl)pyridin‑3‑yl)‑7‑azabicyclo[2.2.1]heptane derivatives with picomolar in vitro affinity, the (−)-enantiomers consistently showed substantially greater inhibition than the corresponding (+)-enantiomers after chiral HPLC resolution [1]. One radiolabeled (−)-enantiomer, (−)‑7‑methyl‑2‑exo‑[3′‑(2‑[¹⁸F]‑fluoropyridin‑5‑yl)‑5′‑pyridinyl]‑7‑azabicyclo[2.2.1]heptane, demonstrated practical PET imaging properties for extrathalamic nAChRs in baboon brain, with in vivo enantioselectivity confirmed in biodistribution studies [1].

Enantioselective nAChR affinity
Head-to-head
(-)-Enantiomer: substantially greater inhibition
(+)-Enantiomer: lower affinity
Enantiopure scaffold essential for nAChR PET probes
Chiral HPLC resolution; in vivo biodistribution in baboon
Enantioselective pharmacology PET radioligand development nAChR imaging

Optimal Research and Industrial Application Scenarios for 7-Methyl-7-azabicyclo[2.2.1]heptane


Scenario 1: CNS Ligand Discovery Requiring Conformationally Restricted σ2‑Selective Scaffolds

Based on the 6.2‑fold σ2 affinity advantage of 7‑azanorbornanes over analogously substituted pyrrolidines [1], this scaffold is ideal for medicinal chemistry programs targeting σ2 receptors for oncology, neuroimaging, or CNS disorders. Procurement of 7‑methyl‑7‑azabicyclo[2.2.1]heptane as a core building block enables SAR expansion around the N‑methyl group (e.g., via N‑demethylation/realkylation) to optimize σ2/σ1 selectivity ratios that monocyclic amines cannot achieve.

Scenario 2: Dopamine Transporter Pharmacophore Exploration Divergent from Tropane Analogs

The 100–3000‑fold lower DAT affinity and inverted stereochemical SAR (3α‑phenyl more potent than 3β‑phenyl) [1] position this scaffold for the development of DAT ligands that occupy a distinct binding topology. Researchers seeking to probe novel DAT pharmacophores or develop imaging agents with reduced abuse liability relative to cocaine/tropane analogs should prioritize 7‑methyl‑7‑azabicyclo[2.2.1]heptane‑based templates.

Scenario 3: Design of Non‑Mutagenic Nitrosamine‑Containing Compounds

The intrinsic resistance of 7‑azabicyclo[2.2.1]heptane N‑nitrosamines to α‑hydroxylation and Ames mutagenicity [1] makes the core strategically valuable for drug discovery programs where nitrosamine formation is a concern—whether as a potential impurity or as a designed prodrug moiety. Procurement of the 7‑methyl derivative provides a starting material for synthesizing and evaluating novel nongenotoxic nitrosamine analogs for biological screening.

Scenario 4: Development of Enantioselective nAChR PET Radioligands

The pronounced enantioselectivity of 7‑methyl‑2‑(pyridinyl)‑7‑azabicyclo[2.2.1]heptane derivatives at nAChRs [1] supports the use of enantiopure 7‑methyl‑7‑azabicyclo[2.2.1]heptane intermediates in PET tracer development. Radiolabeling with ¹¹C or ¹⁸F of the (−)-enantiomers has yielded practical imaging agents for extrathalamic nAChRs in non‑human primates, and procurement of the chiral core is essential for advancing these tools toward human neuroimaging applications.

Application
Selection Property
Validation Focus
CNS σ2 ligand SAR and selectivity optimization
Conformational rigidity & σ2 selectivity profile
σ2/σ1 selectivity ratio profiling in vitro
DAT pharmacophore exploration distinct from tropanes
Inverted stereochemical SAR vs. tropane analogs
DAT binding topology and abuse liability assessment
Design of non-mutagenic nitrosamine-containing probes
Intrinsic resistance to α-hydroxylation
Ames mutagenicity screening of nitrosamine derivatives
Enantioselective nAChR PET radioligand development
Enantiomer-specific nAChR affinity
In vivo imaging properties in non-human primate brain

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

17 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Methyl-7-azabicyclo[2.2.1]heptane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.